3-Hydroxy-1-propylpiperidine

Description

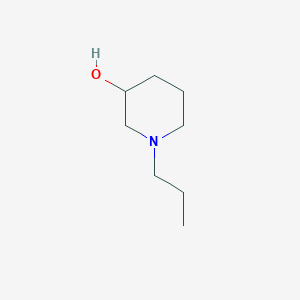

Structure

3D Structure

Properties

IUPAC Name |

1-propylpiperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-2-5-9-6-3-4-8(10)7-9/h8,10H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZQRDHDQFFRTTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314384 | |

| Record name | 1-Propyl-3-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27361-79-1 | |

| Record name | 1-Propyl-3-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27361-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propyl-3-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Hydroxy-1-propylpiperidine chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-Hydroxy-1-propylpiperidine

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound (also known as 1-propylpiperidin-3-ol). As a member of the substituted piperidine family, this compound holds significant interest for researchers in medicinal chemistry and drug development. The piperidine scaffold is a prevalent core in numerous pharmaceuticals, and understanding the influence of N-alkylation and hydroxyl substitution is critical for designing novel therapeutic agents.[1] This document synthesizes available data from analogous compounds and established chemical principles to serve as a foundational resource for scientists and developers.

Molecular Identity and Structure

This compound is a heterocyclic organic compound featuring a piperidine ring substituted with a hydroxyl group at the 3-position and a propyl group at the nitrogen atom. The presence of a chiral center at the C-3 position means the compound can exist as (R) and (S) enantiomers, a crucial consideration in pharmaceutical development where stereochemistry often dictates biological activity.[2]

-

IUPAC Name: 1-propylpiperidin-3-ol

-

Molecular Formula: C₈H₁₇NO

-

Molecular Weight: 143.23 g/mol [3]

-

CAS Number: While a specific CAS number is not widely indexed, it is structurally related to analogs like 1-methylpiperidin-3-ol (CAS 3554-74-3) and 3-hydroxypiperidine (CAS 6859-99-0).[4]

-

Canonical SMILES: CCCN1CCCC(C1)O

Synthesis and Purification

The synthesis of this compound can be approached through several established routes, primarily involving the modification of a pre-existing piperidine or pyridine ring. The two most logical and field-proven methodologies are the N-alkylation of 3-hydroxypiperidine and the reductive amination/reduction pathway starting from 3-hydroxypyridine.

Method A: N-Alkylation of 3-Hydroxypiperidine

This is a direct and efficient method that leverages the nucleophilicity of the secondary amine in the 3-hydroxypiperidine starting material.

Protocol:

-

Dissolution: Dissolve 3-hydroxypiperidine (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) (1.5-2.0 eq) or triethylamine (TEA), to the solution to act as an acid scavenger.

-

Alkylation: Add 1-bromopropane or 1-iodopropane (1.1 eq) dropwise to the stirred mixture at room temperature. The reaction can be gently heated (e.g., to 45-60 °C) to increase the rate of reaction.[5]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up and Purification: Upon completion, filter the mixture to remove the inorganic base. The filtrate is concentrated under reduced pressure. The resulting residue is then purified using column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield pure this compound.

Causality: The choice of a base like K₂CO₃ is critical to neutralize the hydrobromic acid byproduct, driving the reaction to completion without promoting side reactions. Acetonitrile is an effective solvent as it readily dissolves the reactants while having a sufficiently high boiling point for moderate heating.

Caption: Workflow for Synthesis Method A.

Method B: Multi-step Synthesis from 3-Hydroxypyridine

This route involves the reduction of the aromatic pyridine ring, which is a common strategy for producing piperidine scaffolds.[6]

Protocol:

-

N-Alkylation of Pyridine: React 3-hydroxypyridine with 1-bromopropane to form the N-propyl-3-hydroxypyridinium bromide salt.

-

Reduction of Pyridinium Salt: The pyridinium salt is then reduced. A common method is catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere (5 atm).[5] Alternatively, a chemical reductant like sodium borohydride (NaBH₄) can be used, which often requires multiple equivalents and careful pH control.[6]

-

Purification: Following the reduction, the catalyst is filtered off, and the solvent is removed. The crude product is purified via distillation under reduced pressure or column chromatography as described in Method A.

Causality: Catalytic hydrogenation is often preferred for its high efficiency and cleaner reaction profile compared to chemical reduction. The Boc-protection of the nitrogen, followed by reduction and deprotection, is another common variant of this pathway, particularly when chirality needs to be controlled or other functional groups are sensitive to the reduction conditions.[2][6]

Physicochemical Properties

Direct experimental data for this compound is limited. The following properties are synthesized from data on analogous compounds and predictive models.

| Property | Predicted/Estimated Value | Rationale / Reference Analog |

| Molecular Weight | 143.23 g/mol | Calculated from the molecular formula C₈H₁₇NO.[3] |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on 3-hydroxypiperidine and N-methyl-3-hydroxypiperidine.[4] |

| Boiling Point | ~210-220 °C (at 760 mmHg) | Extrapolated from the boiling point of piperidine (106 °C) and considering the addition of hydroxyl and N-propyl groups which increase molecular weight and hydrogen bonding.[7] |

| Solubility | Soluble in water, ethanol, chloroform, and other organic solvents | The hydroxyl group and tertiary amine impart polarity and hydrogen bonding capability, ensuring solubility in polar solvents.[3] |

| pKa (Conjugate Acid) | ~9.5 - 10.5 | Typical range for a tertiary amine in a piperidine ring. The exact value is influenced by the hydroxyl group's inductive effect. |

| LogP | ~1.0 - 1.5 | The N-propyl group increases lipophilicity compared to 3-hydroxypiperidine (LogP ~ -0.4).[8] |

Spectroscopic Analysis

The structural confirmation of this compound relies on a combination of NMR, IR, and Mass Spectrometry. The expected spectral features are outlined below.

¹H NMR Spectroscopy

-

Hydroxyl Proton (-OH): A broad singlet, typically between 1.5-4.0 ppm, which is exchangeable with D₂O.

-

Carbinol Proton (-CH-OH): A multiplet around 3.6-3.8 ppm (at C3).

-

N-Propyl Protons (-N-CH₂-CH₂-CH₃):

-

-N-CH₂ -: A triplet around 2.4-2.6 ppm.

-

-CH₂-CH₂ -CH₃: A sextet around 1.4-1.6 ppm.

-

-CH₂-CH₂-CH₃ : A triplet around 0.9 ppm.

-

-

Piperidine Ring Protons: A complex series of multiplets between 1.2-3.0 ppm, showing significant overlap.

¹³C NMR Spectroscopy

-

Carbinol Carbon (-CH-OH): A signal in the range of 65-70 ppm (at C3).

-

N-Propyl Carbons (-N-CH₂-CH₂-CH₃):

-

-N-C H₂-: ~55-60 ppm.

-

-CH₂-C H₂-CH₃: ~20-25 ppm.

-

-CH₂-CH₂-C H₃: ~11-13 ppm.

-

-

Piperidine Ring Carbons: Signals for the five other ring carbons would appear between 20-60 ppm.

Infrared (IR) Spectroscopy

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.

-

C-H Stretch (Aliphatic): Multiple sharp peaks in the 2850-3000 cm⁻¹ region.

-

C-O Stretch: A distinct peak in the 1050-1150 cm⁻¹ range, confirming the secondary alcohol.

-

C-N Stretch: A medium intensity peak around 1100-1250 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): A peak at m/z = 143.

-

Key Fragmentation Patterns: Expect fragmentation via alpha-cleavage adjacent to the nitrogen atom. A prominent fragment would be the loss of an ethyl group from the N-propyl substituent, leading to a peak at m/z = 114 ([M-29]⁺). Another characteristic fragmentation would be the loss of the propyl group, resulting in a fragment at m/z = 100.

Reactivity and Chemical Transformations

The reactivity of this compound is governed by its two primary functional groups: the secondary alcohol and the tertiary amine.

-

Reactions of the Hydroxyl Group:

-

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-propyl-3-piperidone , using standard oxidizing agents like pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. This ketone is a valuable intermediate for further functionalization.[9]

-

Esterification/Etherification: The hydroxyl group can be readily converted to esters (using acyl chlorides or anhydrides) or ethers (e.g., Williamson ether synthesis), which is a common strategy to modify the molecule's properties for structure-activity relationship (SAR) studies.

-

-

Reactions of the Tertiary Amine:

-

Salt Formation: As a base, the tertiary amine reacts with acids to form ammonium salts, which are often crystalline and can be used for purification or to create aqueous formulations.

-

Quaternization: The nitrogen can act as a nucleophile and react with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium salt.

-

Caption: Key chemical transformations of this compound.

Applications in Research and Drug Development

The 3-hydroxypiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[10][11] this compound serves as a valuable building block for several reasons:

-

Scaffold for Drug Candidates: It can be incorporated into larger molecules targeting a wide array of biological targets, including GPCRs, ion channels, and enzymes. The N-propyl group can serve as a key lipophilic handle to probe binding pockets or to modulate pharmacokinetic properties.

-

Chiral Intermediate: As a chiral molecule, its enantiomerically pure forms are highly sought after for the synthesis of stereospecific drugs, which can lead to improved efficacy and reduced side effects.[8]

-

SAR Studies: The molecule is an ideal starting point for exploring structure-activity relationships. The hydroxyl and N-propyl groups can be systematically modified to optimize a compound's potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profile. For instance, analogs have been explored as histamine H3 receptor antagonists.[12]

Safety, Handling, and Toxicology

No specific toxicological data for this compound is available. Therefore, handling should be guided by data from structurally similar compounds, such as 3-hydroxy-1-methylpiperidine.

-

Hazard Classification (Predicted): Expected to be classified as an irritant to the skin and eyes, and potentially harmful if swallowed or inhaled.[4]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

Toxicology: The toxicological properties have not been fully investigated. As with any novel chemical, it should be treated as potentially hazardous until proven otherwise.

References

- ChemicalBook. (2024). 1-Isopropylpiperidin-3-ol (CAS 3554-62-9).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66032, Piperidine-1-propanol. Retrieved from [Link]

- Tokyo Chemical Industry Co., Ltd. (n.d.). 3-(Piperidin-1-yl)propan-1-ol.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11083942, 1-(Pyridin-3-yl)propan-1-ol. Retrieved from [Link]

- The Royal Society of Chemistry. (2019). Electronic supplementary information.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6994421, (3R)-1-methylpiperidin-3-ol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4712476, 3-Piperidin-3-ylpropan-1-ol. Retrieved from [Link]

-

National Center for Biotechnology Information. (2009). A novel synthesis of 1-aryl-3-piperidone derivatives. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed. Retrieved from [Link]

- Fluorochem. (n.d.). (S)-Piperidin-3-ol.

-

MDPI. (2020). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. MDPI. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98016, 3-Piperidinol, 1-methyl-. Retrieved from [Link]

- Google Patents. (n.d.). CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.

- ChemicalBook. (n.d.). 110-89-4(Piperidine) Product Description.

- Google Patents. (n.d.). CN103304472A - Method for synthesizing 1-BOC-3-piperidone.

- University of Calgary. (n.d.). 13C NMR of 1-Propanol.

- Synthonix. (n.d.). 3-(Piperidin-1-yl)propan-1-ol - [P16239].

-

National Center for Biotechnology Information. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. PubMed Central. Retrieved from [Link]

- BLDpharm. (n.d.). 104-58-5|3-(Piperidin-1-yl)propan-1-ol.

- ChemicalBook. (2024). Properties, Preparation Methods, and Derivatives of 3-Hydroxypiperidine.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Applications of 3-Hydroxypiperidine in Modern Chemistry.

Sources

- 1. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine-1-propanol | C8H17NO | CID 66032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Piperidinol, 1-methyl- | C6H13NO | CID 98016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents [patents.google.com]

- 7. chemscene.com [chemscene.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. A novel synthesis of 1-aryl-3-piperidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Properties, Preparation Methods, and Derivatives of 3-Hydroxypiperidine_Chemicalbook [m.chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. mdpi.com [mdpi.com]

A Technical Guide to 3-Hydroxy-1-propylpiperidine: Synthesis, Properties, and Applications in Drug Discovery

This guide provides an in-depth examination of 3-Hydroxy-1-propylpiperidine, a heterocyclic compound of significant interest to the pharmaceutical and organic synthesis sectors. Piperidine derivatives are foundational scaffolds in medicinal chemistry, present in numerous pharmaceuticals due to their ability to confer desirable pharmacokinetic properties.[1] This document details the chemical identity, synthesis pathways, physicochemical characteristics, and applications of this compound, with a focus on providing actionable insights for researchers and drug development professionals.

Core Chemical Identity

This compound is a derivative of piperidine featuring a hydroxyl group at the third carbon position and a propyl group attached to the nitrogen atom.[2][3] This specific substitution pattern makes it a valuable chiral building block and intermediate in the synthesis of more complex molecules.

| Identifier | Value | Source |

| CAS Number | 27361-79-1 | [2][3] |

| Molecular Formula | C8H17NO | [2][3] |

| Molecular Weight | 143.22 g/mol | [2] |

| SMILES Code | CCCN1CC(O)CCC1 | [3] |

Chemical Structure

The structure consists of a six-membered piperidine ring, which is a saturated heterocycle containing one nitrogen atom.[4] The presence of the hydroxyl group and the N-propyl substituent dictates its reactivity and utility in synthesis.

Caption: 2D structure of this compound.

Synthesis Pathways and Mechanistic Considerations

The synthesis of N-alkylated piperidine derivatives like this compound typically involves a multi-step process. A common and logical approach begins with the synthesis of the parent heterocycle, 3-Hydroxypiperidine, followed by N-alkylation.

Step 1: Synthesis of 3-Hydroxypiperidine Intermediate

The formation of the 3-Hydroxypiperidine core is a critical first step. One of the most authoritative and industrially scalable methods is the catalytic hydrogenation of 3-hydroxypyridine.[5]

Causality of Experimental Choice:

-

Starting Material: 3-Hydroxypyridine is a readily available and economic precursor.

-

Catalyst: Rhodium-on-carbon (Rh/C) or ruthenium-on-carbon (Ru/C) are often chosen for their high efficacy in hydrogenating pyridine rings under milder conditions compared to other catalysts.[5] The addition of a second metal, like nickel, can enhance the catalytic activity and allow for lower pressure conditions.[5]

-

Solvent: Water or lower alcohols like isopropanol are common solvents that are compatible with the reaction and facilitate catalyst handling.[5]

Protocol: Catalytic Hydrogenation of 3-Hydroxypyridine

-

A high-pressure reactor is charged with 3-hydroxypyridine (1 eq.), a rhodium-nickel/carbon bimetallic catalyst, and a suitable solvent such as isopropanol.[5]

-

The reactor is sealed and purged with nitrogen before being pressurized with hydrogen gas (e.g., to 3 atm).[5]

-

The reaction mixture is stirred at a controlled temperature (e.g., 25°C) for several hours until hydrogen uptake ceases, indicating reaction completion.[5]

-

After releasing the pressure, the catalyst is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield crude 3-hydroxypiperidine, which can be purified by vacuum distillation.[5][6]

Step 2: N-Alkylation to Yield this compound

With the 3-hydroxypiperidine intermediate in hand, the final step is the introduction of the propyl group onto the nitrogen atom via nucleophilic substitution.

Causality of Experimental Choice:

-

Alkylating Agent: A propyl halide, such as 1-bromopropane or 1-iodopropane, serves as the electrophile.

-

Base: A non-nucleophilic base like potassium carbonate or triethylamine is required to neutralize the hydrohalic acid byproduct, driving the reaction to completion.

-

Solvent: A polar aprotic solvent such as acetonitrile or DMF is ideal as it dissolves the reactants and facilitates the SN2 reaction mechanism without interfering.

Caption: General synthetic workflow for this compound.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are essential for its handling, storage, and application in further reactions.

| Property | Value / Description | Source |

| Appearance | Typically a colorless to pale yellow liquid or crystalline solid. | [4] |

| Solubility | Soluble in water, ethanol, and various organic solvents. | [4] |

| Storage Conditions | Recommended storage at -4°C for short periods (1-2 weeks) and -20°C for long-term storage (1-2 years). | [2] |

Applications in Research and Drug Development

The piperidine scaffold is a "privileged" structure in medicinal chemistry, appearing in a vast number of pharmaceuticals targeting a wide range of diseases, particularly those affecting the central nervous system (CNS).[1][7]

-

Pharmaceutical Intermediate: this compound serves as a key building block in the synthesis of pharmacologically active compounds.[2][4] The hydroxyl group provides a reactive handle for further functionalization, while the N-propylpiperidine core can be crucial for binding to biological targets like receptors or enzymes.[4]

-

Drug Design: It is used in the design and synthesis of receptor agonists and antagonists.[4] For example, related N-propylpiperidine derivatives have been investigated as D₂ dopamine receptor agonists.

-

Agrochemicals: The piperidine moiety is also utilized in the development of pesticides, herbicides, and fungicides.[4]

The versatility of the piperidine ring allows it to modulate a molecule's lipophilicity and basicity, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately enhancing its "druggability".[1]

Safety, Handling, and Storage

Proper handling of chemical intermediates is paramount for laboratory safety. While a specific Safety Data Sheet (SDS) for this compound was not found, data from closely related piperidine derivatives provides a strong basis for a robust safety protocol.[4][8]

Self-Validating Safety Protocol

This protocol is designed as a self-validating system where each step mitigates a specific, identified hazard.

-

Engineering Controls (Primary Barrier):

-

Personal Protective Equipment (PPE - Secondary Barrier):

-

Handling and Use:

-

Action: Avoid generating aerosols or mists. Keep the container tightly closed when not in use. Do not eat, drink, or smoke in the work area.[10]

-

Rationale: Minimizes inhalation and ingestion risks. Some related compounds are harmful if swallowed.

-

-

Storage:

-

Action: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][8] Store locked up or in an area accessible only to authorized personnel.[8]

-

Rationale: Ensures chemical stability and prevents accidental access or reaction with other substances.

-

-

Emergency Procedures:

-

In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water and soap.[4][8]

-

In case of eye contact: Rinse cautiously with water for several minutes, removing contact lenses if possible. Seek immediate medical attention.[8]

-

In case of inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[8]

-

Spills: Contain and absorb spills with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[9]

-

-

Disposal:

-

Action: Dispose of waste materials and empty containers at an approved waste disposal plant. Do not allow the substance to enter drains or the environment.[9]

-

Rationale: Prevents environmental contamination, as related compounds can be harmful to aquatic life.

-

Conclusion

This compound (CAS No. 27361-79-1) is a valuable heterocyclic intermediate with significant potential in synthetic chemistry, particularly for the development of new pharmaceuticals. Its structure, combining the robust piperidine scaffold with strategically placed functional groups, makes it an adaptable building block for creating complex molecular architectures. A thorough understanding of its synthesis, properties, and handling protocols is essential for researchers aiming to leverage its capabilities in drug discovery and other scientific endeavors.

References

- This compound | 27361-79-1. BIOFOUNT.

- 3-Hydroxy Piperidine | Supplier. Ketone Pharma.

- (S)-(-)-3-(3-Hydroxyphenyl)-N-propylpiperidine hydrochloride | CAS 88768-67-6. Santa Cruz Biotechnology.

- Safety D

- This compound | 27361-79-1. BLD Pharm.

- R(+)-3-(3-Hydroxyphenyl)-N-propylpiperidine hydrochloride solid. Sigma-Aldrich.

- 3-Hydroxy-1-methylpiperidine Safety D

- Safety Data Sheet: Piperidin-3-ol. Fisher Scientific.

- 3-Hydroxypiperidine synthesis. ChemicalBook.

- Safety Data Sheet: 3-Hydroxy-N-methylpiperidine. Chemos GmbH & Co.KG.

- Preparation method of 3-hydroxy piperidine.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 27361-79-1|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 3. 27361-79-1|this compound|BLD Pharm [bldpharm.com]

- 4. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]

- 5. CN105367484A - Preparation method of 3-hydroxy piperidine - Google Patents [patents.google.com]

- 6. 3-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. fishersci.com [fishersci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. chemos.de [chemos.de]

A Comprehensive Technical Guide to the Synthesis of 3-Hydroxy-1-propylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the synthetic pathways to 3-Hydroxy-1-propylpiperidine, a valuable heterocyclic scaffold in medicinal chemistry. The document outlines two primary, field-proven methodologies for its preparation: the synthesis of the core intermediate, 3-hydroxypiperidine, and its subsequent N-propylation. This guide emphasizes the causality behind experimental choices, offering in-depth, step-by-step protocols, and quantitative data to ensure reproducibility and scalability. The synthesis of 3-hydroxypiperidine via the hydrogenation of 3-hydroxypyridine and the cyclization of a halogenated aminopentanol derivative is discussed. Subsequently, two robust methods for the N-propylation of the 3-hydroxypiperidine intermediate are presented: direct N-alkylation using 1-bromopropane and reductive amination with propionaldehyde. Mechanistic insights and process optimization are central themes, providing researchers with a solid foundation for the efficient synthesis of this important building block.

Introduction: The Significance of the this compound Scaffold

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and pharmaceuticals.[1] The introduction of a hydroxyl group at the 3-position and an N-propyl substituent significantly influences the molecule's physicochemical properties, such as polarity, hydrogen bonding capacity, and lipophilicity. These modifications can profoundly impact its pharmacokinetic and pharmacodynamic profile, making this compound a key intermediate in the synthesis of a diverse range of biologically active compounds. Its applications span various therapeutic areas, including but not limited to, the development of receptor agonists and antagonists. A notable application of N-Boc-3-hydroxypiperidine, a closely related derivative, is as a key intermediate in the synthesis of Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used in cancer therapy.[2] This underscores the importance of reliable and efficient synthetic routes to this class of compounds.

Strategic Overview of the Synthesis

The synthesis of this compound is most efficiently approached in a two-stage process. The initial stage focuses on the construction of the 3-hydroxypiperidine core. The second stage involves the selective introduction of the propyl group onto the nitrogen atom of the piperidine ring. This guide will detail two distinct and reliable methods for each stage, allowing for flexibility based on available starting materials, equipment, and desired scale.

Figure 1: Overall two-stage synthetic strategy for this compound.

Stage 1: Synthesis of the 3-Hydroxypiperidine Core

The successful synthesis of the target molecule hinges on the efficient preparation of the 3-hydroxypiperidine intermediate. Two well-established methods are presented below.

Method A: Catalytic Hydrogenation of 3-Hydroxypyridine

This method is a robust and high-yielding approach that is particularly suitable for large-scale production due to the commercial availability of 3-hydroxypyridine. The reaction involves the reduction of the aromatic pyridine ring to a piperidine ring.

Causality of Experimental Choices:

-

Catalyst: Noble metal catalysts such as rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C) are highly effective for the hydrogenation of pyridine derivatives. These catalysts offer high activity and selectivity under relatively mild conditions.

-

Solvent: Water is often used as a solvent for this reaction, which is environmentally benign and allows for straightforward work-up.

-

Pressure and Temperature: Elevated hydrogen pressure and temperature are necessary to overcome the aromaticity of the pyridine ring and drive the reaction to completion.

Experimental Protocol:

-

To a high-pressure autoclave, add 3-hydroxypyridine (100 kg, 1051.5 mol), 5% rhodium on carbon (1 kg), and water (100 L).

-

Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the autoclave with hydrogen to 5 MPa.

-

Heat the reaction mixture to 90°C and maintain vigorous stirring for 48 hours.

-

Monitor the reaction progress by TLC or GC until the starting material is consumed.

-

Cool the autoclave to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to recover the rhodium on carbon catalyst.

-

Remove the water from the filtrate by distillation under reduced pressure.

-

The residue is then subjected to vacuum distillation to afford 3-hydroxypiperidine as a white solid.

| Parameter | Value | Reference |

| Starting Material | 3-Hydroxypyridine | [3] |

| Catalyst | 5% Rhodium on Carbon | [3] |

| Solvent | Water | [3] |

| Hydrogen Pressure | 5 MPa | [3] |

| Temperature | 90°C | [3] |

| Reaction Time | 48 hours | [3] |

| Yield | ~96% | [3] |

Method B: Intramolecular Cyclization of 5-Bromo-2-hydroxypentylamine Hydrobromide

This method provides an alternative route to 3-hydroxypiperidine, starting from an acyclic precursor. The key step is an intramolecular nucleophilic substitution where the amino group displaces the bromide to form the piperidine ring.

Causality of Experimental Choices:

-

Base: An inorganic base, such as sodium carbonate, is required to neutralize the hydrobromide salt of the starting material and to facilitate the cyclization by deprotonating the amine, thereby increasing its nucleophilicity.

-

Solvent: Water is a suitable solvent for this reaction, as the starting material is a salt and is readily soluble.

-

Temperature: The reaction is initially performed at a lower temperature to control the exothermicity of the neutralization, followed by gentle heating to promote the cyclization reaction.

Experimental Protocol:

-

Dissolve 5-bromo-2-hydroxypentylamine hydrobromide (86.0 g, 0.3 mol) in 150 mL of water in a reaction vessel.

-

Cool the solution to 10-15°C in an ice bath.

-

Slowly add a solution of sodium carbonate (15.0 g, 0.14 mol) in 60 mL of water over a period of approximately 1 hour, maintaining the temperature between 10-15°C.

-

After the addition is complete, stir the reaction mixture at approximately 15°C for 2 hours.

-

Gradually warm the mixture to 30-40°C and continue stirring for an additional 2 hours.

-

Cool the reaction to room temperature and concentrate the solution under reduced pressure to remove the majority of the water.

-

Filter the resulting slurry to remove the inorganic salts and wash the filter cake with a small amount of cold water.

-

Combine the filtrate and washings and continue to concentrate under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield 3-hydroxypiperidine as a colorless oil.[4]

| Parameter | Value | Reference |

| Starting Material | 5-Bromo-2-hydroxypentylamine hydrobromide | [4] |

| Base | Sodium Carbonate | [4] |

| Solvent | Water | [4] |

| Temperature | 10-40°C | [4] |

| Reaction Time | ~4 hours | [4] |

| Yield | ~80% | [4] |

Stage 2: N-Propylation of 3-Hydroxypiperidine

With the 3-hydroxypiperidine core in hand, the final step is the introduction of the propyl group onto the nitrogen atom. Two highly effective methods for this transformation are detailed below.

Method A: Direct N-Alkylation with 1-Bromopropane

Direct N-alkylation is a classical and straightforward method for the formation of C-N bonds. It involves the reaction of the secondary amine of 3-hydroxypiperidine with an alkylating agent, in this case, 1-bromopropane.

Causality of Experimental Choices:

-

Alkylating Agent: 1-Bromopropane is a suitable and readily available alkylating agent. 1-Iodopropane can also be used and may exhibit higher reactivity.

-

Base: A base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is essential to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction.[5] The removal of HBr prevents the protonation of the starting amine, which would render it non-nucleophilic.

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is ideal for this type of reaction as it can dissolve the reactants and facilitate the S_N2 reaction mechanism.[5]

-

Temperature: The reaction is typically carried out at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions.

Experimental Protocol:

-

In a round-bottom flask, dissolve 3-hydroxypiperidine (10.1 g, 0.1 mol) in anhydrous dimethylformamide (DMF, 100 mL).

-

Add potassium carbonate (20.7 g, 0.15 mol) to the solution.

-

Stir the suspension at room temperature for 15 minutes.

-

Slowly add 1-bromopropane (14.8 g, 0.12 mol) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or GC. If the reaction is slow, it can be gently heated to 40-50°C.

-

Once the reaction is complete (typically within 12-24 hours), pour the reaction mixture into water (300 mL) and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by vacuum distillation to afford this compound.

Figure 2: Simplified mechanism of direct N-alkylation.

Method B: Reductive Amination with Propionaldehyde

Reductive amination is a highly efficient and versatile method for forming C-N bonds that often provides cleaner reactions and higher yields compared to direct alkylation.[6] The reaction proceeds in two steps in the same pot: the formation of an iminium ion intermediate from the reaction of 3-hydroxypiperidine and propionaldehyde, followed by its in-situ reduction.

Causality of Experimental Choices:

-

Aldehyde: Propionaldehyde serves as the source of the propyl group.

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations.[7] It is less reactive towards the starting aldehyde than other reducing agents like sodium borohydride, which minimizes the formation of propanol as a byproduct.[6]

-

Solvent: A non-protic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is commonly used.

-

Acid Catalyst (Optional): A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion intermediate.

Experimental Protocol:

-

To a solution of 3-hydroxypiperidine (10.1 g, 0.1 mol) in dichloromethane (DCM, 200 mL) in a round-bottom flask, add propionaldehyde (7.0 g, 0.12 mol).

-

Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium ion intermediate.

-

Slowly add sodium triacetoxyborohydride (25.4 g, 0.12 mol) portion-wise to the reaction mixture, ensuring the temperature does not rise significantly.

-

Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or GC.

-

Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to give the crude product.

-

Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield this compound.

Figure 3: Workflow for reductive amination.

Comparative Analysis of N-Propylation Methods

| Feature | Direct N-Alkylation | Reductive Amination |

| Reagents | 1-Bromopropane, Base (K₂CO₃) | Propionaldehyde, Reducing Agent (NaBH(OAc)₃) |

| Byproducts | HBr (neutralized by base) | Borate salts |

| Potential Side Reactions | Over-alkylation (formation of quaternary ammonium salt) | Reduction of the aldehyde starting material |

| Selectivity | Generally good for secondary amines | Excellent selectivity for the desired product |

| Work-up | Aqueous work-up to remove inorganic salts | Aqueous quench and extraction |

| Overall Yield | Good to excellent | Often higher and cleaner |

Conclusion

This technical guide has presented a comprehensive overview of the synthesis of this compound, a key building block in modern drug discovery. By providing detailed, step-by-step protocols for the synthesis of the 3-hydroxypiperidine core and its subsequent N-propylation via two distinct and reliable methods, this document serves as a practical resource for researchers and process chemists. The emphasis on the rationale behind experimental choices, coupled with quantitative data and mechanistic insights, empowers scientists to not only replicate these procedures but also to adapt and optimize them for their specific needs. The choice between direct alkylation and reductive amination for the N-propylation step will depend on factors such as substrate sensitivity, desired purity, and process economics. Both methods, when executed with care, provide efficient and scalable routes to this valuable piperidine derivative.

References

- CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermedi

- Matassini, C., Clemente, F., & Francesca, F. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.

- Palin, R., & Matassini, C. (2025). Double Reductive Amination and Selective Strecker Reaction of a D-Lyxaric Aldehyde: Synthesis of Diversely Functionalized 3,4,5-Trihydroxypiperidines.

-

Procedure for N-alkylation of Piperidine? - ResearchGate. (URL: [Link])

- Medley, J. W. (n.d.). Myers Chem 115.

-

Reductive Amination, and How It Works - Master Organic Chemistry. (2017). (URL: [Link])

-

Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed. (URL: [Link])

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023).

-

Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - NIH. (URL: [Link])

-

Preparation method of (S)-N-BOC-3-hydroxypiperidine - Eureka | Patsnap. (URL: [Link])

-

A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides - Macmillan Group - Princeton University. (2021). (URL: [Link])

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - MDPI. (URL: [Link])

-

Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts - Der Pharma Chemica. (URL: [Link])

- CN103204801A - Synthesis method for N-Boc-3-piperidone - Google P

- Synthesis and Characterization of Novel 1,3-indanedione Pyrazole Derivatives as Potential Antimicrobial, Antioxidant Agents.

-

Organic Letters Ahead of Print - ACS Publications. (URL: [Link])

- CN101723877A - Method for preparing piperidines compound by using pyridine base through catalytic hydrogenation - Google P

-

1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one - MDPI. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]

- 4. 3-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

An In-Depth Technical Guide to 3-Hydroxy-1-propylpiperidine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Hydroxy-1-propylpiperidine, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. We will delve into its chemical identity, molecular properties, synthesis methodologies, and potential applications, offering insights for its use in research and development.

Core Molecular and Physical Properties

This compound, with the CAS number 27361-79-1, is a derivative of piperidine, a ubiquitous scaffold in pharmacologically active compounds.[1][2] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇NO | [3][4] |

| Molecular Weight | 143.22 g/mol | [3] |

| IUPAC Name | 1-propylpiperidin-3-ol | N/A |

| Canonical SMILES | CCCN1CCCC(C1)O | [4] |

| Appearance | Typically a colorless to pale yellow liquid or crystalline solid (inferred from 3-Hydroxypiperidine) | [5] |

| Solubility | Expected to be soluble in water and various organic solvents like ethanol (inferred from 3-Hydroxypiperidine) | [5] |

Synthesis of this compound: A Strategic Approach

The synthesis of this compound is most logically achieved through the N-alkylation of its precursor, 3-hydroxypiperidine. This two-step conceptual synthesis pathway is outlined below.

Conceptual Synthesis Workflow

Caption: A conceptual workflow for the synthesis of this compound.

Step 1: Synthesis of the Precursor, 3-Hydroxypiperidine

The synthesis of the key intermediate, 3-hydroxypiperidine, can be accomplished through various established methods. One common and effective approach is the reduction of 3-pyridone.

Protocol: Reduction of 3-Pyridone

This protocol is based on the hydrogenation of 3-pyridone, a widely used method for producing 3-hydroxypiperidine.[6][7]

-

Reaction Setup: In a high-pressure reactor, combine 3-pyridone, a suitable catalyst (e.g., Rhodium on carbon), and a solvent such as water or ethanol.

-

Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., 4-6 MPa) and heat the mixture (e.g., 80-100 °C) for a sufficient duration (e.g., 32-60 hours) to ensure complete reaction.

-

Work-up: After cooling and depressurizing the reactor, filter the reaction mixture to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be further purified by distillation to yield 3-hydroxypiperidine as a white solid.

Step 2: N-Propylation of 3-Hydroxypiperidine

The final step involves the N-alkylation of the secondary amine of 3-hydroxypiperidine with a propylating agent.

Protocol: N-Alkylation with a Propyl Halide

This is a standard procedure for the N-alkylation of secondary amines.[8]

-

Reaction Setup: Dissolve 3-hydroxypiperidine in a suitable aprotic solvent, such as acetonitrile or dimethylformamide (DMF), in the presence of a base (e.g., potassium carbonate) to neutralize the hydrohalic acid byproduct.

-

Addition of Alkylating Agent: Slowly add a propyl halide (e.g., 1-bromopropane or 1-iodopropane) to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction may require gentle heating to proceed to completion.

-

Work-up and Purification: Once the reaction is complete, filter off the inorganic salts. Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford pure this compound.

Analytical Characterization: Spectroscopic Profile

Expected Spectroscopic Data:

-

¹H NMR: The spectrum would be expected to show a triplet for the methyl protons of the propyl group, multiplets for the methylene protons of the propyl group and the piperidine ring, and a broad singlet for the hydroxyl proton.

-

¹³C NMR: The spectrum would display eight distinct carbon signals corresponding to the eight carbon atoms in the molecule.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of 143.22.

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching of the hydroxyl group. C-H stretching vibrations would be observed around 2800-3000 cm⁻¹.

Applications in Drug Discovery and Organic Synthesis

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a wide array of approved drugs.[11] The introduction of a hydroxyl group and an N-propyl substituent can significantly influence the pharmacological and pharmacokinetic properties of the resulting molecule.

Potential as a Pharmacophore

Derivatives of 3-hydroxypiperidine have been investigated for their activity at various biological targets. For instance, analogs of 3-(3-hydroxyphenyl)-N-n-propylpiperidine have shown affinity for central dopamine receptors, suggesting potential applications in the development of antipsychotic drugs.[4] The hydroxyl group can act as a hydrogen bond donor, enhancing binding affinity to target proteins, while the N-propyl group can modulate lipophilicity and metabolic stability.

A Versatile Building Block in Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules. The hydroxyl group can be further functionalized, for example, through esterification or etherification, to introduce diverse chemical moieties. The tertiary amine can act as a base or a nucleophile in various chemical transformations. This versatility makes it a useful tool for constructing novel chemical entities with potential applications in pharmaceuticals, agrochemicals, and materials science.[5][12]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to wear protective gloves, safety glasses, and a lab coat.[3] All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in drug discovery and organic synthesis. Its straightforward synthesis from readily available precursors, coupled with the versatility of its functional groups, makes it an attractive building block for the creation of novel and complex molecules. Further exploration of its biological activities and applications is warranted to fully unlock its potential in various fields of chemical and pharmaceutical research.

References

-

This compound. BIOFOUNT.

-

This compound. BLD Pharm.

-

3-Hydroxy Piperidine. Ketone Pharma.

-

4-(3,5-Dimethylphenyl)-4-hydroxy-1-iso-propylpiperidine. Benchchem.

-

R(+)-3-(3-Hydroxyphenyl)-N-propylpiperidine hydrochloride solid. Sigma-Aldrich.

-

(S)-(-)-3-(3-Hydroxyphenyl)-N-propylpiperidine hydrochloride. Santa Cruz Biotechnology.

-

3-Hydroxypiperidine synthesis. ChemicalBook.

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Human Metabolome Database.

-

3-Hydroxypiperidine. PubChem.

-

1-Ethyl-3-piperidinol. PubChem.

-

3-Propylpiperidine. PubChem.

-

Synthetic method of (S)-N-Boc-3-hydroxypiperidine. Google Patents.

-

Preparation method of 3-hydroxy piperidine. Google Patents.

-

3-Hydroxypiperidine ≥98.0% (NT). Sigma-Aldrich.

-

1-Propyl-4-piperidone. NIST WebBook.

-

3-Piperidinol, 1-methyl-. PubChem.

-

Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine. Google Patents.

- "The Regioselective 3-Alkylation of Piperidine". R. D. Todd. [URL: Not available]

-

13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate.

-

N-alkyl-piperidine DERIVATIVES. Google Patents.

-

3-Hydroxypiperidine, (R)-. PubChem.

-

1-(1-Piperidinyl)-1-propanone. PubChem.

-

¹³C NMR spectra of 1-[3-(trimethoxysilyl)propyl]piperidine-2,6-dione... ResearchGate.

-

(R)-3-hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione. PubChem.

-

Procedure for N-alkylation of Piperidine? ResearchGate.

-

Sample IR spectra. University of Calgary.

-

n-Propyl ether(111-43-3) 1H NMR spectrum. ChemicalBook.

-

¹H NMR spectra of 1-[3-(trimethoxysilyl)propyl]piperidine-2,6-dione... ResearchGate.

-

FTIR spectra of 1-[3-(trimethoxysilyl)propyl]piperidine-2,6-dione (1)... ResearchGate.

-

Properties, Preparation Methods, and Derivatives of 3-Hydroxypiperidine. ChemicalBook.

-

The Versatile Applications of 3-Hydroxypiperidine in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC.

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

-

1-Ethyl-3-piperidinol, (S)-. Smolecule.

-

Piperidine. NIST WebBook.

-

Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. The Royal Society of Chemistry.

-

3-Piperidinol, 1-ethyl-. NIST WebBook.

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 27361-79-1|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 4. 27361-79-1|this compound|BLD Pharm [bldpharm.com]

- 5. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]

- 6. CN105367484A - Preparation method of 3-hydroxy piperidine - Google Patents [patents.google.com]

- 7. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. 3-Piperidinol, 1-methyl- | C6H13NO | CID 98016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-Ethyl-3-piperidinol | C7H15NO | CID 114524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

The Piperidine Scaffold: A Comprehensive Technical Guide to its Diverse Biological Activities for Drug Discovery Professionals

Abstract

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its remarkable prevalence in a vast number of natural products, pharmaceuticals, and bioactive compounds has earned it the esteemed status of a "privileged scaffold".[1] This distinction arises from its unique conformational flexibility and its capacity to engage in a wide array of molecular interactions, making it an exceptionally versatile building block in the rational design of novel therapeutics.[1] This in-depth technical guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the multifaceted biological activities of piperidine derivatives. We will delve into the intricate mechanisms of action, present robust quantitative data, and provide detailed, field-proven experimental protocols. Furthermore, this guide will utilize visualizations of key signaling pathways and experimental workflows to offer a holistic understanding and empower the next generation of piperidine-based drug discovery.

The Piperidine Core: A Foundation for Pharmacological Diversity

The piperidine moiety is a recurring motif in a plethora of FDA-approved drugs, underscoring its significance in therapeutic design.[2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, neuroprotective, antiviral, antibacterial, and antifungal properties.[3][4] This guide will systematically explore these key biological activities, elucidating the underlying molecular mechanisms and providing practical insights for their evaluation.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Piperidine derivatives have emerged as a formidable class of anticancer agents, exhibiting a diverse range of mechanisms to combat cancer cell proliferation, survival, and metastasis.[5]

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which piperidine-containing compounds exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This is often achieved by modulating the delicate balance of pro- and anti-apoptotic proteins. For instance, some derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.[3]

Certain piperidine derivatives can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. This is often achieved by interfering with key cell cycle regulators.[3]

Featured Derivative: Compound 17a

Compound 17a, a piperidine derivative, has demonstrated potent anti-prostate cancer activity. It induces apoptosis in PC3 prostate cancer cells by decreasing the expression of the X-linked inhibitor of apoptosis protein (XIAP) and Bcl-2, while increasing the levels of the pro-apoptotic protein Bax.[3]

Inhibition of Tubulin Polymerization

The microtubule network is a critical component of the cellular cytoskeleton, playing a vital role in cell division, intracellular transport, and maintenance of cell shape. Several piperidine derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine binding site on β-tubulin.[6][7] This disruption of microtubule dynamics leads to mitotic arrest and ultimately, apoptosis.[6]

Modulation of Key Signaling Pathways

Cancer is often driven by the dysregulation of critical signaling pathways that control cell growth, survival, and proliferation. Piperidine derivatives have been shown to interfere with several of these pathways, including:

-

PI3K/Akt Pathway: This pathway is frequently hyperactivated in cancer, promoting cell survival and proliferation. Piperine, a well-known piperidine alkaloid, can inhibit this pathway, leading to apoptosis in breast cancer cells.[3]

-

NF-κB Pathway: The transcription factor NF-κB plays a crucial role in inflammation and cancer. Some piperidine derivatives can suppress the activation of NF-κB, thereby inhibiting cancer progression.[3]

-

JNK/p38 MAPK Pathway: Activation of the JNK and p38 MAPK signaling pathways can lead to apoptosis. Piperine has been shown to induce apoptosis in ovarian and glioblastoma cancer cells through the activation of this pathway.[3]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of several piperidine derivatives against a range of human cancer cell lines, quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values.

| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) |

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 |

| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | |

| Compound 17a | PC3 | Prostate | 0.81[8] |

| MGC803 | Gastric | 1.09[8] | |

| MCF-7 | Breast | 1.30[8] | |

| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL)[8] |

| HT29 | Colon | 4.1 (GI50, µg/mL)[8] | |

| NCI/ADR-RES | Ovarian (Resistant) | 17.5 (GI50, µg/mL)[8] | |

| N-Sulfonylpiperidine Derivative 8 | HCT-116 | Colorectal | 3.94[9] |

| HepG-2 | Hepatocellular | 3.76[9] | |

| MCF-7 | Breast | 4.43[9] | |

| Benzoxazole-Appended Piperidine 7h | MCF-7 | Breast | 7.31 ± 0.43[9] |

| Benzoxazole-Appended Piperidine 4d | MDA-MB-231 | Breast | 1.66 ± 0.08[9] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

Piperidine derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[11]

-

Compound Treatment: Prepare serial dilutions of the piperidine derivative in complete culture medium. Remove the overnight medium and add the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).[4]

-

Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[4]

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[11]

-

Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength of 500-600 nm.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 values.

Diagram: Anticancer Mechanisms of Piperidine Derivatives

Caption: Diverse anticancer mechanisms of piperidine derivatives.

Neuroprotective Activity: A Beacon of Hope for Neurological Disorders

The piperidine scaffold is a key feature in many compounds with significant neuroprotective effects, offering potential therapeutic avenues for a range of neurological and neurodegenerative diseases.

Acetylcholinesterase (AChE) Inhibition

A decline in the levels of the neurotransmitter acetylcholine is a hallmark of Alzheimer's disease.[12] Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.[12] Many piperidine derivatives have been developed as potent AChE inhibitors, thereby increasing the levels of acetylcholine and improving cognitive function.[8][13] Donepezil, a widely prescribed drug for Alzheimer's disease, is a prominent example of a piperidine-based AChE inhibitor.[12]

NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a glutamate receptor that plays a crucial role in synaptic plasticity and memory function. However, overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death, a process implicated in various neurological conditions, including stroke and neurodegenerative diseases.[14] Several piperidine derivatives have been designed as potent and selective NMDA receptor antagonists, offering a neuroprotective strategy by preventing excessive calcium influx into neurons.[14][15]

Quantitative Neuroprotective Activity Data

The following table presents the inhibitory activity of selected piperidine derivatives against acetylcholinesterase and their binding affinity for the NMDA receptor.

| Derivative | Target | Activity (IC50/Ki) |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | Acetylcholinesterase | 0.56 nM (IC50)[8] |

| Semi-synthetic piperidine analogue 7 | Acetylcholinesterase | 7.32 µM (IC50)[16] |

| Semi-synthetic piperidine analogue 9 | Acetylcholinesterase | 15.1 µM (IC50)[16] |

| cis-4-(Tetrazolylalkyl)piperidine-2-carboxylic acid 15 (LY233053) | NMDA Receptor | 107 ± 7 nM (IC50)[14] |

| (2R,3S,1'R)-3-(1-Hydroxy-2-phosphonoethyl)-2-piperidinecarboxylic acid 1 | NMDA Receptor | 74 nM (Ki)[17] |

| Ketone analogue 2 of compound 1 | NMDA Receptor | 64 nM (Ki)[17] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used, simple, and rapid colorimetric assay to determine AChE activity.[18][19]

Principle:

The assay is based on the hydrolysis of acetylthiocholine by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is directly proportional to the AChE activity.[18]

Materials:

-

96-well microplate

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) substrate

-

DTNB (Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Piperidine derivative inhibitor

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the piperidine derivative inhibitor at various concentrations.

-

Enzyme Addition: Add the AChE solution to each well to initiate the reaction.

-

Substrate Addition: Add the ATCI solution to each well.

-

Incubation and Measurement: Immediately start measuring the absorbance at 412 nm at regular intervals using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percentage of inhibition and calculate the IC50 value.[19]

Diagram: Neuroprotective Mechanisms of Piperidine Derivatives

Caption: Key neuroprotective mechanisms of piperidine derivatives.

Antiviral, Antibacterial, and Antifungal Activities: Combating Infectious Diseases

The piperidine scaffold is also a key component in the development of agents to combat a wide range of infectious diseases.

Antiviral Activity

Piperidine derivatives have demonstrated promising antiviral activity against various viruses, including influenza virus and human immunodeficiency virus (HIV).

-

Influenza Virus: Some piperidine-based compounds act as entry inhibitors, interfering with the viral hemagglutinin (HA) protein and preventing the fusion of the viral and host cell membranes.[2][20] Others have been shown to interfere with the early to middle stages of viral replication.[1][21]

-

HIV: Certain piperidine derivatives function as entry inhibitors by mimicking the CD4 receptor and binding to the viral envelope glycoprotein gp120. This interaction prevents the conformational changes necessary for viral entry into host cells.[22][23]

Antibacterial Activity

Piperidine alkaloids and their synthetic derivatives exhibit a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. Their mechanisms of action include:

-

Disruption of Bacterial Cell Membranes: Some piperidine compounds can compromise the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.

-

Inhibition of Nucleic Acid and Protein Synthesis: Certain alkaloids can interfere with essential cellular processes such as DNA replication and protein synthesis.[24]

Antifungal Activity

Piperidine derivatives have emerged as effective antifungal agents, particularly against pathogenic yeasts and molds. A primary mechanism of their antifungal action is the inhibition of ergosterol biosynthesis .[25][26][27] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and fungal cell death.[26] Specifically, some piperidine derivatives inhibit the enzymes sterol C14-reductase and sterol C8-isomerase in the ergosterol biosynthesis pathway.[27]

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro activity of various piperidine derivatives against a selection of viruses, bacteria, and fungi.

| Derivative/Class | Target Organism | Activity (EC50/MIC) |

| Antiviral | ||

| tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e) | Influenza A Virus (various strains) | as low as 0.05 µM (EC50)[1] |

| CBS1117 | Influenza A Virus (H1N1) | 0.07 µM (IC50)[20] |

| FZJ05 | Influenza A/H1N1 | Lower than ribavirin, amantadine, and rimantadine (EC50)[21] |

| FZJ13 | HIV-1 | Comparable to 3TC[21] |

| Antibacterial | ||

| Piperamide Alkaloid-Rich Hexane Leaf Extract | Sarcina sp. | 19 µg/mL (MIC)[20] |

| S. aureus | 78 µg/mL (MIC)[20] | |

| E. aerogenes | 78 µg/mL (MIC)[20] | |

| (-)-(2R,3R,6R)-7-hydroxyspectaline (1) | MRSA | 12.5-50 µg/mL (MIC)[16] |

| (-)-(2R,3R,6R)-iso-6-spectaline (2) | MRSE | 12.5-50 µg/mL (MIC)[16] |

| Piperine | E. coli | 3.125-100 mg/mL (MIC)[28] |

| Antifungal | ||

| N-dodecyl-1-phenethylpiperidin-4-amine (3b) | Candida spp. | 1–4 µg/mL (MIC) |

| Aspergillus spp. | 1–8 µg/mL (MIC)[14] | |

| Compound A13 | Rhizoctonia solani | 0.83 µg/mL (EC50)[18] |

| Compound A41 | Rhizoctonia solani | 0.88 µg/mL (EC50)[18] |

| Piperine | C. albicans | 3.125-100 mg/mL (MIC)[28] |

Experimental Protocols

4.5.1. Plaque Reduction Assay for Antiviral Activity (Influenza Virus)

This assay quantifies the ability of a compound to inhibit the formation of viral plaques.[1]

Procedure:

-

Cell Culture: Seed susceptible cells (e.g., MDCK) in 12-well plates and grow to confluence.[29]

-

Virus Infection: Infect the cell monolayers with a known concentration of influenza virus in the presence of varying concentrations of the piperidine derivative.[29]

-

Overlay: After a short incubation period, remove the virus-drug mixture and overlay the cells with a semi-solid medium (e.g., containing agar or carboxymethylcellulose) to restrict viral spread.[29]

-

Incubation: Incubate the plates for several days to allow for plaque formation.[29]

-

Staining: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques.[29]

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value.

4.5.2. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16]

Procedure:

-

Preparation: Prepare serial dilutions of the piperidine derivative in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with a standardized suspension of the test bacterium or fungus.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 24-48 hours).[16]

-

Observation: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound that shows no visible growth.[16]

4.5.3. Ergosterol Biosynthesis Inhibition Assay

This assay determines the effect of a compound on the ergosterol content of fungal cells.

Procedure:

-

Fungal Culture and Treatment: Grow the fungal strain in a suitable medium in the presence of the piperidine derivative at a sublethal concentration.

-

Lipid Extraction: Harvest the fungal cells and extract the non-saponifiable lipids.

-

Analysis: Analyze the sterol composition of the extract using gas chromatography-mass spectrometry (GC-MS).[12][26]

-

Data Interpretation: Compare the sterol profile of the treated cells to that of untreated cells. A decrease in ergosterol and an accumulation of its precursors indicate inhibition of the ergosterol biosynthesis pathway.[12]

Diagram: Antimicrobial Mechanisms of Piperidine Derivatives

Caption: Key antimicrobial mechanisms of piperidine derivatives.

Future Perspectives and Conclusion

The piperidine scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its structural simplicity, coupled with its conformational flexibility, allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. Future research in this area will likely focus on several key aspects:

-

Target-Specific Design: The development of highly selective piperidine derivatives that target specific enzymes or receptors to minimize off-target effects and improve safety profiles.

-

Combinatorial Chemistry and High-Throughput Screening: The use of these techniques to generate and screen large libraries of piperidine compounds to identify novel hits with desired biological activities.

-

Drug Delivery Systems: The formulation of piperidine-based drugs into advanced drug delivery systems to enhance their bioavailability, stability, and targeted delivery to specific tissues or organs.

-

Multi-target Ligands: The design of single piperidine-based molecules that can modulate multiple targets simultaneously, offering a more holistic therapeutic approach for complex diseases like cancer and neurodegenerative disorders.

References

-

Arun, Y., et al. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 785959. [Link]

-

Wang, G., et al. (2015). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. Chemical Biology & Drug Design, 86(3), 329-338. [Link]

-

Uchida, R., et al. (2005). Inhibition of ergosterol synthesis by novel antifungal compounds targeting C-14 reductase. The Journal of Antibiotics, 58(12), 776-782. [Link]

-

Yang, X., et al. (2012). Antibacterial Evaluation of Piperidine Alkaloids from Cassia siamea Lam. Asian Journal of Chemistry, 24(11), 5222-5224. [Link]

-

de Andrade, J. P., et al. (2017). Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(3), 568-572. [Link]

-

Ornstein, P. L., et al. (1992). 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. Journal of Medicinal Chemistry, 35(18), 3344-3355. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Fu, D. J., et al. (2020). Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. European Journal of Medicinal Chemistry, 187, 111956. [Link]

-

Wang, Y., et al. (2024). Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. Journal of Agricultural and Food Chemistry. [Link]

-